molecular formula C4H6N2OS B13073520 (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol

(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol

Cat. No.: B13073520
M. Wt: 130.17 g/mol
InChI Key: FSEPBBCVLUERIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol is an organic compound with the molecular formula C4H6N2OS. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl carbazate with aldehydes, followed by oxidative cyclization and rearrangement . The reaction conditions often involve the use of iodine as a catalyst and are carried out under mild conditions to ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the oxadiazole ring can interact with nucleic acids and enzymes, leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents .

Properties

IUPAC Name

(3-methyl-1,2,4-oxadiazol-5-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-3-5-4(2-8)7-6-3/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEPBBCVLUERIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.